6-Nitronaphthalen-1-amine
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Overview
Description
6-Nitronaphthalen-1-amine is an organic compound with the molecular formula C10H8N2O2 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the 6th position and an amine group (-NH2) at the 1st position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Nitronaphthalen-1-amine can be synthesized through several methods. One common approach involves the nitration of naphthalen-1-amine. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 6-Nitronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield 6-aminonaphthalen-1-amine.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of naphthalene.
Reduction: 6-Aminonaphthalen-1-amine.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
6-Nitronaphthalen-1-amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-nitronaphthalen-1-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The amine group can form hydrogen bonds and participate in various biochemical pathways .
Comparison with Similar Compounds
6-Nitronaphthalen-2-amine: Similar structure but with the nitro group at the 2nd position.
1-Naphthalenamine, 6-nitro: Another name for 6-nitronaphthalen-1-amine.
Naphthalene derivatives: Compounds with various substitutions on the naphthalene ring.
Properties
CAS No. |
3229-88-7 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-nitronaphthalen-1-amine |
InChI |
InChI=1S/C10H8N2O2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H,11H2 |
InChI Key |
OJYQYDTYUWXLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)N |
Origin of Product |
United States |
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